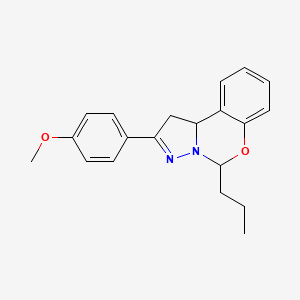

Methyl 4-(5-propyl-1,10B-dihydropyrazolo(1,5-C)(1,3)benzoxazin-2-YL)phenyl ether

Description

Methyl 4-(5-propyl-1,10B-dihydropyrazolo[1,5-c][1,3]benzoxazin-2-yl)phenyl ether is a heterocyclic compound featuring a pyrazolo-benzoxazine core substituted with a propyl group at position 5 and a methyl ether moiety on the para-position of the phenyl ring. While direct pharmacological data for this compound are unavailable in the provided evidence, structural analogs suggest applications in medicinal chemistry, particularly in targeting receptors or enzymes where heterocyclic frameworks are critical .

Properties

CAS No. |

303060-71-1 |

|---|---|

Molecular Formula |

C20H22N2O2 |

Molecular Weight |

322.4 g/mol |

IUPAC Name |

2-(4-methoxyphenyl)-5-propyl-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazine |

InChI |

InChI=1S/C20H22N2O2/c1-3-6-20-22-18(16-7-4-5-8-19(16)24-20)13-17(21-22)14-9-11-15(23-2)12-10-14/h4-5,7-12,18,20H,3,6,13H2,1-2H3 |

InChI Key |

XBCWJYKTCSNDMA-UHFFFAOYSA-N |

Canonical SMILES |

CCCC1N2C(CC(=N2)C3=CC=C(C=C3)OC)C4=CC=CC=C4O1 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(5-propyl-1,10B-dihydropyrazolo(1,5-C)(1,3)benzoxazin-2-YL)phenyl ether typically involves the reaction of 2-(3-aryl-4,5-dihydro-1H-pyrazol-5-yl)phenols with carbonyl compounds . The reaction conditions often include heating the reagents in ethanol for a specific duration to form the desired heterocyclic system .

Industrial Production Methods

While detailed industrial production methods for this specific compound are not widely documented, the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as filtration, distillation, and recrystallization to isolate and purify the final product .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(5-propyl-1,10B-dihydropyrazolo(1,5-C)(1,3)benzoxazin-2-YL)phenyl ether undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include:

Oxidizing agents: Potassium permanganate, hydrogen peroxide.

Reducing agents: Sodium borohydride, lithium aluminum hydride.

Nucleophiles: Halogens, amines.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .

Scientific Research Applications

Methyl 4-(5-propyl-1,10B-dihydropyrazolo(1,5-C)(1,3)benzoxazin-2-YL)phenyl ether has several scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: Studied for its potential antimicrobial, anti-inflammatory, and antioxidant activities.

Industry: Utilized in the development of new pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of Methyl 4-(5-propyl-1,10B-dihydropyrazolo(1,5-C)(1,3)benzoxazin-2-YL)phenyl ether involves its interaction with specific molecular targets and pathways. For instance, it has been found to act as a serotonin receptor antagonist, which means it binds to serotonin receptors and inhibits their activity . This interaction can lead to various biological effects, such as anti-inflammatory and antitumor activities .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key structural features and properties of the target compound with related derivatives:

Key Observations:

- Polarity and Solubility : The benzoic acid derivative exhibits higher polarity due to its carboxylic acid group, leading to a significantly elevated melting point (477 K) compared to the methyl ether analog. The target compound’s methyl ether group likely enhances solubility in organic solvents relative to the benzoic acid variant.

- Molecular Weight and Lipophilicity : Brominated derivatives have higher molecular weights (~450–480 Da), which may increase lipophilicity and affect membrane permeability. The target compound’s propyl group could further enhance lipid solubility compared to shorter alkyl chains.

Biological Activity

Methyl 4-(5-propyl-1,10B-dihydropyrazolo(1,5-C)(1,3)benzoxazin-2-YL)phenyl ether, identified by CAS number 303060-71-1, is a compound of interest due to its potential biological activities. This compound belongs to the class of pyrazolo-benzoxazines, which have garnered attention for their diverse pharmacological properties.

Chemical Structure and Properties

- Molecular Formula : CHNO

- Molecular Weight : 322.4 g/mol

- Structure : The compound features a benzoxazine core fused with a dihydropyrazole ring and a propyl group, contributing to its unique biological profile.

Biological Activity Overview

Research indicates that derivatives of benzoxazines and pyrazoles exhibit a range of biological activities including:

- Anticancer

- Antimicrobial

- Anti-inflammatory

- Antioxidant

Anticancer Activity

Studies have shown that compounds within this structural class can inhibit cancer cell proliferation. For instance, certain pyrazole derivatives have demonstrated cytotoxic effects against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.

Case Study: Anticancer Efficacy

In a study exploring the anticancer activity of similar compounds:

- Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer).

- Results : A significant reduction in cell viability was observed at concentrations above 10 µM, suggesting that methyl 4-(5-propyl-1,10B-dihydropyrazolo(1,5-C)(1,3)benzoxazin-2-YL)phenyl ether may possess potent anticancer properties.

Antimicrobial Activity

The compound has also been evaluated for antimicrobial properties against bacteria and fungi. Pyrazole derivatives have shown promising results in inhibiting the growth of pathogens such as Staphylococcus aureus and Candida albicans.

Table 1: Antimicrobial Activity Data

| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | |

| Candida albicans | 16 µg/mL |

Anti-inflammatory Properties

The anti-inflammatory potential of methyl 4-(5-propyl-1,10B-dihydropyrazolo(1,5-C)(1,3)benzoxazin-2-YL)phenyl ether has been supported by studies indicating its ability to inhibit pro-inflammatory cytokines.

The compound may exert its anti-inflammatory effects by modulating signaling pathways involved in inflammation, such as NF-kB and MAPK pathways.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.